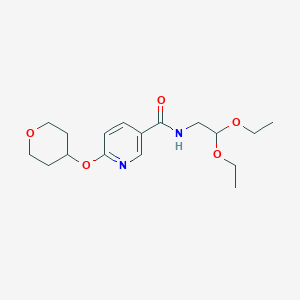![molecular formula C18H11Cl2N3 B2439850 4-クロロ-7-(3-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン CAS No. 890091-44-8](/img/structure/B2439850.png)
4-クロロ-7-(3-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring.
科学的研究の応用
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, particularly those targeting kinase pathways.
Biological Research: It is employed in studies investigating the molecular mechanisms of kinase inhibition and signal transduction pathways.
作用機序
Target of Action
The compound 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .
Mode of Action
The compound interacts with its targets, the kinases, through a process known as electrophilic substitution reactions . This interaction results in the inhibition of the kinase, disrupting the cell signaling pathways and potentially leading to the death of the cancer cell .
Biochemical Pathways
The affected pathways include those involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The inhibition of these pathways can lead to the disruption of cell growth and proliferation, which is beneficial in the treatment of cancer .
Pharmacokinetics
Its lipophilicity, or affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to the potential death of the cancer cell . This is achieved through the inhibition of various kinases, which play a crucial role in these pathways .
Action Environment
The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product .
化学反応の分析
Types of Reactions
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Nucleophilic Aromatic Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.
Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted aromatic compounds, while nucleophilic aromatic substitution can produce derivatives with different functional groups .
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the phenyl and chlorophenyl substituents.
4-chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a methylphenylsulfonyl group instead of the chlorophenyl group.
Uniqueness
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective inhibitors .
特性
IUPAC Name |
4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSUVKWDMIEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
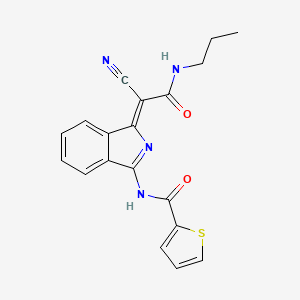
![(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)
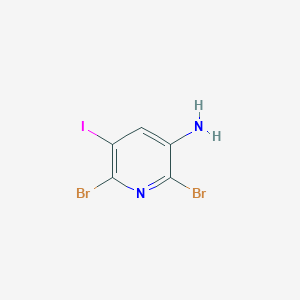
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)
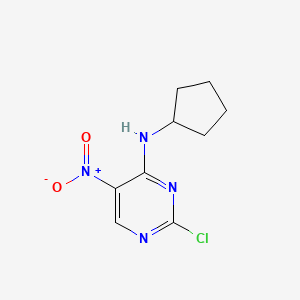
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
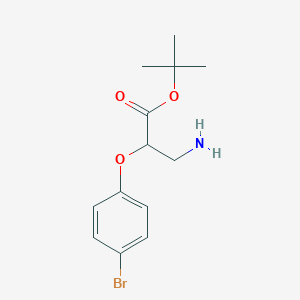
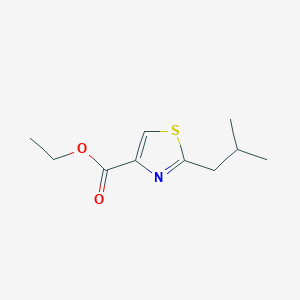
![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)
